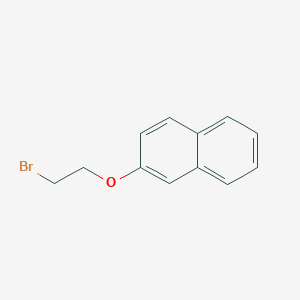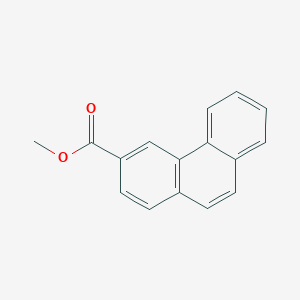
Methyl phenanthrene-3-carboxylate
説明
“Methyl phenanthrene-3-carboxylate” is a chemical compound with the molecular formula C16H12O2 . It is also known by other names such as “3-Phenanthrenecarboxylic acid methyl ester” and "methyl 3-phenanthrenecarboxylate" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of three fused benzene rings . The InChI code for this compound is1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 236.26 g/mol . It has a computed XLogP3 value of 4.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 236.083729621 g/mol . The topological polar surface area is 26.3 Ų . The compound has a heavy atom count of 18 .科学的研究の応用
Spectroscopic Properties and Photochemical Behavior : Methyl phenanthrene-9-carboxylate and phenanthrene-9-carboxamides exhibit specific spectroscopic properties and photochemical behavior, influenced by the presence of Lewis acids and the bulk of the 9-substituent (F. Lewis, S. Barancyk, E. L. Burch, 1992).
Allosteric Modulatory Activity at NMDA Receptor : Phenanthrene-3-carboxylic acids, including methylated versions, have been reported to modulate the N-methyl-d-aspartate (NMDA) receptor, which is implicated in neurological disorders (M. Irvine et al., 2015).
Photodimerization : Methyl phenanthrene-9-carboxylate undergoes photodimerization, forming nonfluorescent excimers and syn head-to-tail dimers (F. Lewis, S. Barancyk, E. L. Burch, 1992).
Anaerobic Biodegradation with Nitrate as Electron Acceptor : Methyl phenanthrene-3-carboxylate is involved in the anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs), with nitrate as an electron acceptor, which is significant for environmental remediation (Zuotao Zhang et al., 2020).
Photocarboxylation : Methyl phenanthrene derivatives can be produced via photocarboxylation, a reaction relevant in organic chemistry and synthesis (M. Minabe et al., 1988).
Synthesis and Cytotoxicity of Novel Alcohols : Methyl benzo[c]phenanthrene-2-carboxylate has been used in the synthesis of novel alcohols with potential cytotoxicity against human carcinoma cell lines (Habiba Guédouar et al., 2018).
Metabolism of Phenanthrene and Chrysene : Studies on the metabolism of phenanthrene and chrysene, including derivatives like methyl phenanthrene, provide insights into enzymatic processes relevant in pharmacology and toxicology (M. Nordqvist et al., 1981).
Bioavailability in Environmental Contexts : The bioavailability of phenanthrene, including its methylated forms, has implications for the environmental fate and remediation of PAHs (Y. Laor et al., 1999).
作用機序
Target of Action
Methyl phenanthrene-3-carboxylate is a derivative of phenanthrene, a common three-ring polyaromatic hydrocarbon Phenanthrene and its derivatives are often targeted for bioremediation due to their sustainability and potential for full mineralization .
Mode of Action
It’s known that phenanthrene and its derivatives interact with various enzymes and proteins in the biodegradation process .
Biochemical Pathways
In the degradation of phenanthrene, principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives, have been identified . These metabolites suggest that the compound might be involved in several biochemical pathways related to the degradation of aromatic compounds.
Pharmacokinetics
The compound’s molecular weight is 23627 , which might influence its absorption and distribution in the body
Result of Action
The degradation of phenanthrene by certain bacteria strains has been shown to result in a degradation efficiency of up to 72% . This suggests that this compound might have similar effects when interacting with certain enzymes or proteins.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the degradation of phenanthrene has been optimized under conditions of pH 8.0, 8% inoculum concentration, and 37 °C incubation over seven days . These factors might also influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
Methyl phenanthrene-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with aromatic ring-hydroxylating dioxygenase, an enzyme that catalyzes the initial step in the degradation of aromatic hydrocarbons. The interaction between this compound and aromatic ring-hydroxylating dioxygenase involves the incorporation of oxygen into the aromatic ring, leading to the formation of dihydrodiol intermediates. These intermediates are further processed by dihydrodiol dehydrogenase, resulting in the production of catechol derivatives .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in the detoxification and metabolism of polycyclic aromatic hydrocarbons. The presence of this compound in cells can lead to the activation of transcription factors such as the aryl hydrocarbon receptor, which regulates the expression of genes encoding enzymes like cytochrome P450 . These enzymes play a crucial role in the oxidative metabolism of aromatic hydrocarbons, facilitating their conversion into more water-soluble and excretable forms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of aromatic ring-hydroxylating dioxygenase, where it undergoes enzymatic oxidation. The resulting dihydrodiol intermediates are then further oxidized by dihydrodiol dehydrogenase, leading to the formation of catechol derivatives. These catechol derivatives can undergo additional enzymatic transformations, contributing to the overall degradation pathway of this compound . Additionally, the activation of the aryl hydrocarbon receptor by this compound leads to changes in gene expression, further influencing cellular metabolism and detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation observed over short-term experiments. Long-term exposure to this compound can lead to its gradual breakdown, resulting in the formation of various metabolites. These metabolites can have distinct effects on cellular function, potentially influencing cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. Studies have identified threshold doses beyond which the adverse effects of this compound become more pronounced, highlighting the importance of dose-dependent considerations in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic hydrocarbons. The initial step in its metabolism involves the oxidation of the aromatic ring by aromatic ring-hydroxylating dioxygenase, followed by further oxidation by dihydrodiol dehydrogenase. These enzymatic reactions result in the formation of catechol derivatives, which can enter the central metabolic pathways, such as the tricarboxylic acid cycle, for further processing and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, affecting its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism and detoxification. The subcellular localization of this compound can impact its activity and function, contributing to its overall biochemical properties .
特性
IUPAC Name |
methyl phenanthrene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARRVCKSKRETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277345 | |
| Record name | methyl phenanthrene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-98-2 | |
| Record name | 5345-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl phenanthrene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate in the synthesis of Piloquinone?
A1: Methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate (42) serves as a crucial intermediate in the synthesis of Piloquinone []. The research paper outlines a multi-step process where this compound undergoes reduction, oxidation, and a Grignard reaction to eventually yield Piloquinone. The strategic placement of the methyl ester group at the 3-position is essential for the subsequent steps and ultimately for achieving the desired structure of Piloquinone.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


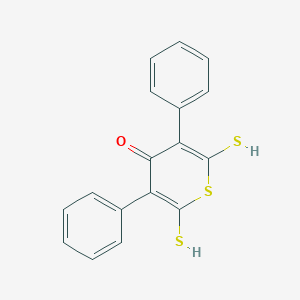
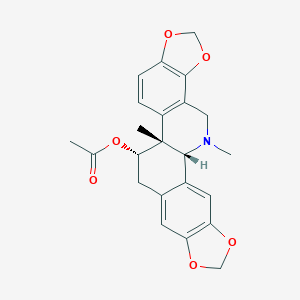
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)



![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
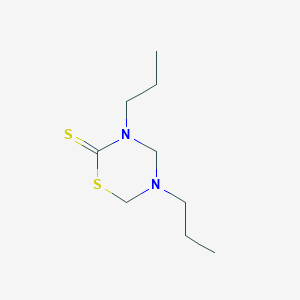



![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
